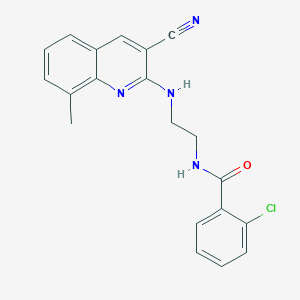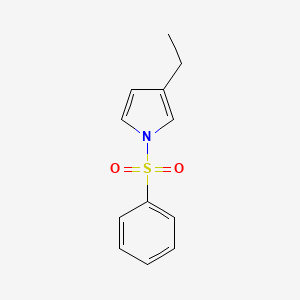
1-(Benzenesulfonyl)-3-ethyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole is a heterocyclic compound featuring a pyrrole ring substituted with an ethyl group at the 3-position and a phenylsulfonyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions. For instance, the pyrrole can be treated with ethyl iodide in the presence of a strong base like sodium hydride.
Sulfonylation: The phenylsulfonyl group is introduced by reacting the pyrrole with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, potentially reducing the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives
科学的研究の応用
3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of 3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1-Phenylsulfonyl-1H-pyrrole: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-Methyl-1-(phenylsulfonyl)-1H-pyrrole: Similar structure but with a methyl group instead of an ethyl group, potentially leading to different steric and electronic effects.
1-(Phenylsulfonyl)-2,5-dimethyl-1H-pyrrole: Contains additional methyl groups, which can influence its chemical properties and applications.
Uniqueness
3-Ethyl-1-(phenylsulfonyl)-1H-pyrrole is unique due to the presence of both the ethyl and phenylsulfonyl groups, which confer distinct steric and electronic properties
特性
CAS番号 |
97188-23-3 |
|---|---|
分子式 |
C12H13NO2S |
分子量 |
235.30 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-3-ethylpyrrole |
InChI |
InChI=1S/C12H13NO2S/c1-2-11-8-9-13(10-11)16(14,15)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChIキー |
KOPAUENYKMEFPL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


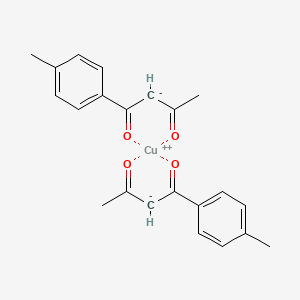
![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)
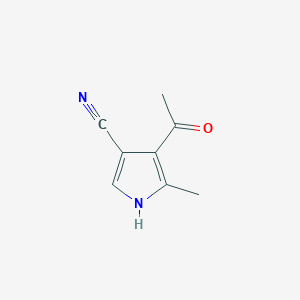

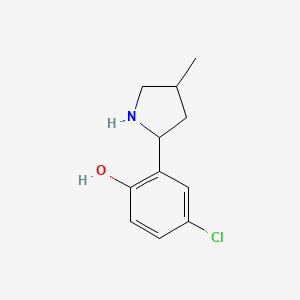
![1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid](/img/structure/B12888114.png)
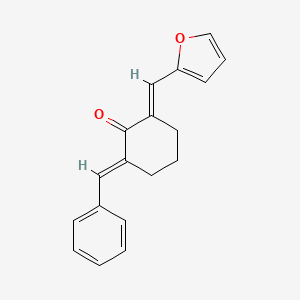
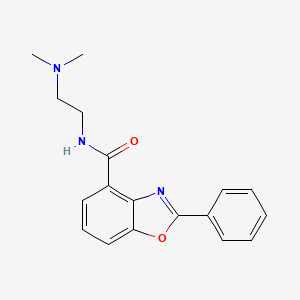
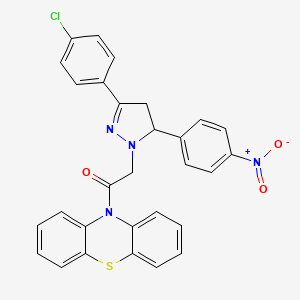
![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
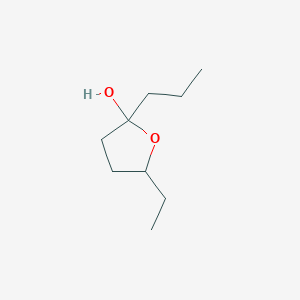
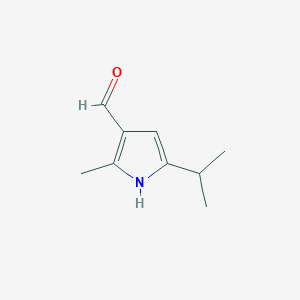
![2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol](/img/structure/B12888159.png)
